molecular formula C13H9F3N2O3 B8047218 4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine

4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine

Cat. No.: B8047218
M. Wt: 298.22 g/mol
InChI Key: IGJTZMCGRHDOLD-UHFFFAOYSA-N
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Description

4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine is a chemical compound that belongs to the class of trifluoromethylated pyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenoxy group, which is further connected to a pyridine ring. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Trifluoromethylation: The trifluoromethyl group is introduced to the phenoxy group through trifluoromethylation reactions. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.

    Coupling Reaction: The phenoxy group is coupled to the pyridine ring through nucleophilic aromatic substitution reactions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under specific conditions.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like DMF or DMSO

    Coupling: Bases like potassium carbonate (K2CO3), solvents like DMF

Major Products Formed

    Reduction: 4-Methyl-5-amino-2-(4-(trifluoromethyl)phenoxy)pyridine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitrobenzotrifluoride: Another trifluoromethylated compound with similar chemical properties.

    4-Nitro-2-(trifluoromethyl)phenol: Shares the trifluoromethyl and nitro groups but differs in the overall structure.

Uniqueness

4-Methyl-5-nitro-2-(4-(trifluoromethyl)phenoxy)pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the trifluoromethyl group with the pyridine ring and nitro group makes it a versatile compound for various applications.

Properties

IUPAC Name

4-methyl-5-nitro-2-[4-(trifluoromethyl)phenoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O3/c1-8-6-12(17-7-11(8)18(19)20)21-10-4-2-9(3-5-10)13(14,15)16/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJTZMCGRHDOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])OC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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